CP-640186 is a synthetic, small molecule that acts as a potent, reversible, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase (ACC) [, ]. ACC is a key metabolic enzyme responsible for catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical precursor for fatty acid synthesis [, , ]. As an ACC inhibitor, CP-640186 disrupts lipid synthesis and promotes fatty acid oxidation, making it a valuable tool for investigating cellular metabolism and potential therapeutic applications for metabolic disorders [, , ]. CP-640186 exhibits inhibitory activity against both isoforms of ACC: ACC1, primarily found in lipogenic tissues like the liver and adipose tissue, and ACC2, predominantly found in oxidative tissues like the heart and skeletal muscle [, ].
CP 640186 was developed as part of research aimed at understanding and modulating lipid metabolism, particularly in the context of obesity and metabolic disorders. It is derived from a series of chemical modifications that enhance its inhibitory properties against ACC. The compound is categorized under small molecule inhibitors targeting metabolic enzymes, specifically those involved in fatty acid biosynthesis.
The synthesis of CP 640186 involves a multi-step process that includes the formation of key intermediates and specific chemical reactions. A detailed synthesis pathway is as follows:
This synthetic route emphasizes the importance of careful control over reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.
The molecular structure of CP 640186 can be described by its empirical formula . It features a complex arrangement that includes:
Crystallographic studies have revealed that CP 640186 binds to the dimeric interface of the ACC carboxyltransferase domain, with specific hydrogen bonding interactions involving key residues like Glu-2230 and Gly-2162 .
CP 640186 primarily functions through its interaction with acetyl-CoA carboxylase. The compound exhibits uncompetitive inhibition with respect to ATP, meaning it binds to the enzyme-substrate complex rather than the free enzyme . This interaction results in decreased malonyl-CoA levels, subsequently inhibiting fatty acid synthesis both in vitro and in vivo.
The compound's ability to modulate ACC activity has been leveraged in various experimental setups to study lipid metabolism and related disorders.
The mechanism by which CP 640186 exerts its inhibitory effects on acetyl-CoA carboxylase involves:
CP 640186 is characterized by several notable physical and chemical properties:
These properties are critical for its application in biological assays and therapeutic contexts.
CP 640186 has significant implications in scientific research, particularly concerning metabolic diseases:
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 59766-31-3